

Application Note: Protocol for Measuring Hexokinase Activity in Cell Lysates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *hexin*

Cat. No.: *B1172479*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

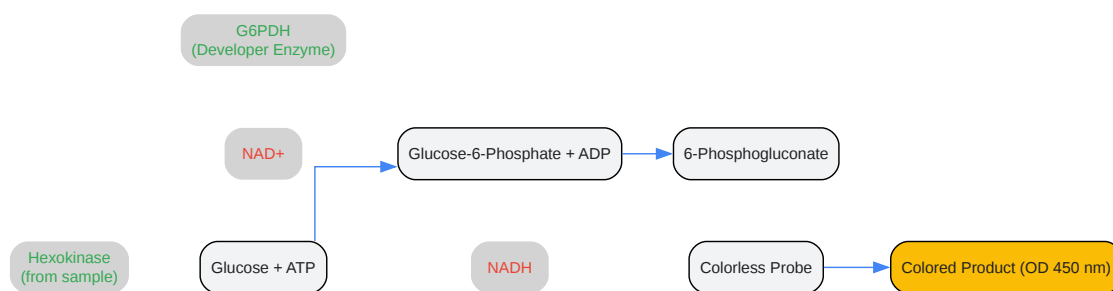
Hexokinases (HK) are a family of enzymes that catalyze the first and rate-limiting step in glucose metabolism: the ATP-dependent phosphorylation of glucose to glucose-6-phosphate (G6P).[1][2] This function is critical for glycolysis and other major metabolic pathways. There are four main isoforms in mammals (HK-I, II, III, and IV/glucokinase) which differ in their kinetic properties and tissue distribution.[1][3] Altered hexokinase activity is associated with numerous diseases, including cancer, where elevated activity is often observed, and rare forms of hemolytic anemia resulting from HK deficiency.[3][4] Therefore, the accurate measurement of hexokinase activity in cell and tissue lysates is crucial for metabolic research and drug development.

This application note provides a detailed protocol for a simple and sensitive coupled enzymatic assay to measure hexokinase activity in cell lysates.

Principle of the Assay

The activity of hexokinase is determined using a coupled enzyme assay.[1] In the first reaction, hexokinase in the sample phosphorylates glucose to form glucose-6-phosphate (G6P). In the second reaction, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which leads to the reduction of a coenzyme (NAD^+ or NADP^+). The resulting product (NADH or NADPH) can be measured directly by its absorbance at 340 nm.[5] Alternatively, the reduced

coenzyme can react with a colorimetric or fluorometric probe to produce a signal that is proportional to the hexokinase activity in the sample.[1][3][4] This protocol focuses on a colorimetric method where the intermediate reduces a colorless probe to a colored product with strong absorbance at 450 nm.[1][4]



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Caption: Biochemical principle of the coupled hexokinase activity assay.

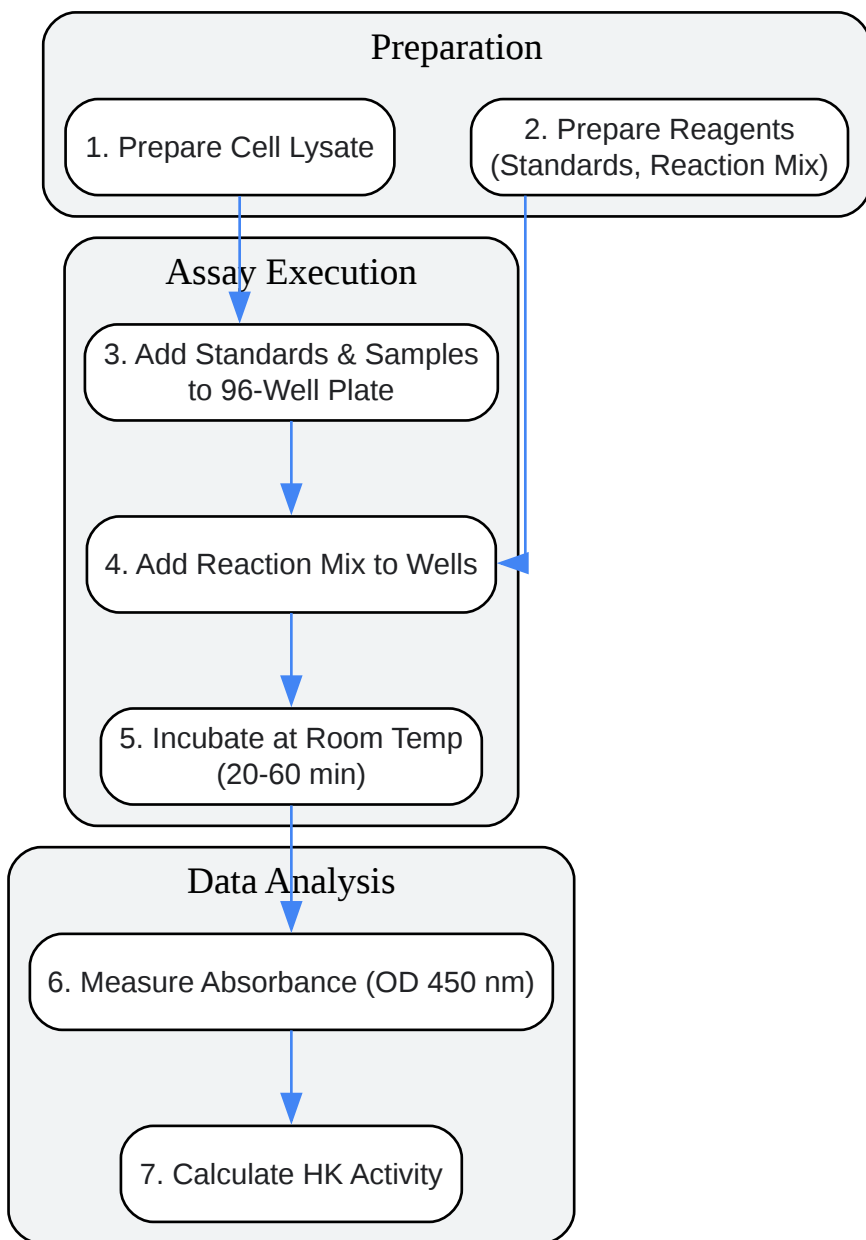
Materials and Reagents

The following table summarizes the necessary reagents. This protocol is based on components commonly found in commercially available kits.[1][4]

Reagent	Description	Storage Temperature
HK Assay Buffer	A buffered solution (e.g., Tris or Triethanolamine, pH ~7.6-8.0) to maintain optimal pH for the reaction. [5]	4°C or -20°C
Cell Lysis Buffer	Typically the same as the Assay Buffer, used for homogenizing cells.	4°C or -20°C
HK Substrate Mix	Contains glucose and ATP.	-20°C
Developer/Enzyme Mix	Contains Glucose-6-Phosphate Dehydrogenase (G6PDH) and the colorimetric probe.	-20°C (Lyophilized)
Coenzyme	Contains NAD ⁺ or NADP ⁺ .	-20°C (Lyophilized)
NADH Standard	A known concentration of NADH (e.g., 1.25 mM) used to generate a standard curve for quantification. [1] [4]	-20°C (Lyophilized)
Positive Control	A stabilized preparation of Hexokinase enzyme to validate the assay performance.	-20°C (Lyophilized)
Stop Solution	(Optional) A reagent to stop the enzymatic reaction at a specific time point.	Room Temperature
Required Equipment	96-well clear flat-bottom plate, spectrophotometric multiwell plate reader, centrifuge, ice bucket.	N/A

Experimental Protocol

The overall experimental process involves preparing the cell lysate, setting up the reaction in a 96-well plate, and measuring the color development over time.



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Caption: High-level workflow for the hexokinase activity assay.

Reagent Preparation

- HK Assay Buffer: Warm to room temperature before use.[\[4\]](#)
- Developer/Enzyme Mixes: Reconstitute lyophilized vials with HK Assay Buffer as specified by the manufacturer (e.g., 220 μ L).[\[4\]](#)[\[6\]](#) Aliquot and store at -20°C. Keep on ice while in use.
- NADH Standard: Reconstitute with dH₂O to a stock concentration of 1.25 mM.[\[1\]](#)[\[4\]](#) Aliquot and store at -20°C.

Sample Preparation: Cell Lysate

- Cell Harvesting: Collect cells (e.g., 1-2 x 10⁶ cells per sample). For adherent cells, scrape or trypsinize, then centrifuge to pellet. For suspension cells, centrifuge directly.[\[4\]](#)[\[7\]](#)
- Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again to remove the supernatant.
- Lysis: Resuspend the cell pellet in 100-200 μ L of ice-cold HK Assay/Lysis Buffer.[\[1\]](#)[\[4\]](#)
- Homogenization: Homogenize the suspension by pipetting up and down, or by using a Dounce homogenizer on ice.[\[7\]](#)
- Incubation: Incubate the lysate on ice for 10 minutes.[\[8\]](#)
- Clarification: Centrifuge the lysate at 10,000-13,000 x g for 5-10 minutes at 4°C to pellet insoluble material.[\[1\]](#)[\[8\]](#)
- Collection: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. Keep on ice.
- Protein Quantification: (Optional but recommended) Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) to normalize the hexokinase activity later.

NADH Standard Curve Preparation

Prepare a series of NADH standards in a 96-well plate to generate a standard curve. All standards should be run in duplicate.^[1]

Well	1.25 mM NADH Standard (μL)	HK Assay Buffer (μL)	Final NADH (nmol/well)
Blank (0)	0	50	0
Standard 1	2	48	2.5
Standard 2	4	46	5.0
Standard 3	6	44	7.5
Standard 4	8	42	10.0
Standard 5	10	40	12.5

Assay Procedure

- Sample Wells: Add 1-50 μL of your cell lysate to the desired wells in a 96-well plate. Adjust the final volume to 50 μL with HK Assay Buffer.
 - Note: It is recommended to test several dilutions of your sample to ensure the readings fall within the linear range of the standard curve.^[1]
- Sample Background Control: Prepare a parallel well for each sample. This well will receive the sample and a "Background Control Mix" (Reaction Mix without the HK substrate) to account for any NADH already present in the sample.^[4]
- Reaction Mix Preparation: Prepare a master mix for all wells (samples, standards, positive control). For each well, you will need:
 - HK Assay Buffer: 44 μL
 - HK Substrate Mix: 2 μL
 - Developer/Enzyme Mix: 2 μL
 - Coenzyme: 2 μL

- **Background Control Mix:** Prepare a master mix for the background control wells. This mix omits the HK Substrate.
- **Reaction Initiation:** Add 50 μ L of the Reaction Mix to each standard and sample well. Add 50 μ L of the Background Control Mix to the corresponding background control wells. Mix well by pipetting.
- **Incubation and Measurement:** Incubate the plate at room temperature, protected from light, for 20-60 minutes.^{[4][6]} Measure the absorbance at 450 nm (OD 450) on a microplate reader.
 - **Kinetic Mode (Recommended):** Measure the OD 450 every 5 minutes to find two time points (T1 and T2) within the linear phase of the reaction.^{[1][6]}
 - **Endpoint Mode:** Read the plate at the end of the incubation period.

Data Analysis and Calculation

- **Standard Curve:** Average the duplicate readings for each NADH standard. Subtract the OD of the blank (0 nmol/well) from all standard readings. Plot the corrected OD values against the nmol of NADH per well and determine the equation of the line ($y = mx + c$).
- **Correct Sample Readings:** For each sample, calculate the change in absorbance (Δ OD) between two time points (T1 and T2) in the linear range: Δ OD = OD₂ - OD₁. Subtract the Δ OD of the sample background control from the sample's Δ OD.
- **Calculate NADH Amount (B):** Apply the corrected Δ OD value of your sample to the standard curve equation to determine the amount of NADH (B) generated during the reaction time (Δ T = T2 - T1).
 - $B \text{ (nmol)} = (\text{Corrected Sample } \Delta\text{OD} - y\text{-intercept}) / \text{slope}$
- **Calculate Hexokinase Activity:** Use the following formula to calculate the hexokinase activity in the sample.

$$\text{Hexokinase Activity (nmol/min/mL or mU/mL)} = (B / (\Delta T \times V)) \times D$$

Where:

- B = Amount of NADH generated (nmol).[8]
- ΔT = Reaction time (T2 - T1 in minutes).[8]
- V = Sample volume added to the well (mL).[8]
- D = Sample dilution factor.[8]

Unit Definition: One unit (U) of Hexokinase is the amount of enzyme that will generate 1.0 μmol of NADH per minute at a specific pH and temperature (e.g., pH 8.0 at room temperature).[1]

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- To cite this document: BenchChem. [Application Note: Protocol for Measuring Hexokinase Activity in Cell Lysates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1172479#protocol-for-measuring-hexokinase-activity-in-cell-lysates>]

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